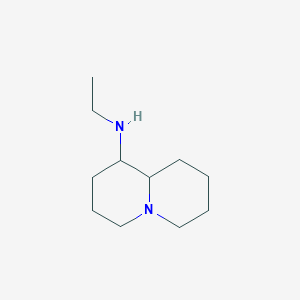

N-ethyl-octahydro-1H-quinolizin-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H22N2 |

|---|---|

Molecular Weight |

182.31 g/mol |

IUPAC Name |

N-ethyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-amine |

InChI |

InChI=1S/C11H22N2/c1-2-12-10-6-5-9-13-8-4-3-7-11(10)13/h10-12H,2-9H2,1H3 |

InChI Key |

FQZDGDDBZHHSGC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1CCCN2C1CCCC2 |

Origin of Product |

United States |

Chemical Transformations and Derivatization Studies of N Ethyl Octahydro 1h Quinolizin 1 Amine Scaffolds

Functional Group Interconversions on the Octahydroquinolizine Skeleton

Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another, thereby altering the chemical reactivity and properties of the molecule. fiveable.meyoutube.com On the octahydroquinolizine skeleton, these reactions are pivotal for introducing new functionalities and enabling further derivatization.

Oxidation Reactions and Reagents

Oxidation reactions of the quinolizidine (B1214090) scaffold can target both the nitrogen and carbon atoms, leading to a variety of derivatives. The nitrogen atom of the quinolizidine ring system is susceptible to oxidation, often resulting in the formation of N-oxides. nih.govacs.org This transformation can significantly impact the pharmacological properties of the parent compound. For instance, matrine-type quinolizidine alkaloids are commonly found in their N-oxide form, with the N-1 position being a frequent site of oxidation. nih.govacs.org

Common oxidizing agents for such transformations include hydrogen peroxide and peroxy acids. The specific reagent and reaction conditions can influence the regioselectivity of the oxidation. Beyond N-oxidation, the carbon skeleton of the octahydroquinolizine can also undergo oxidation. For example, the introduction of a carbonyl group at C-2 is a defining feature of lupanine-type quinolizidine alkaloids, which are structurally related to the simpler octahydroquinolizine core. nih.gov The oxidation of alcohols to ketones or aldehydes, and the oxidative cleavage of C-C bonds are other potential transformations, although less commonly explored for this specific scaffold. fiveable.me Bio-inspired catalytic systems, such as those using ortho-quinones in the presence of metal ions like lanthanum(III), have shown high efficacy in the aerobic oxidation of alcohols, a reaction type that could be applied to hydroxylated derivatives of the quinolizidine scaffold. nih.gov

Reduction Reactions and Reagents

Reduction reactions are crucial for the interconversion of functional groups, such as the conversion of carbonyls to alcohols or the reduction of N-oxides back to the corresponding tertiary amines. fiveable.meorganic-chemistry.org In the context of the N-ethyl-octahydro-1H-quinolizin-1-amine scaffold, reduction reactions can be employed to modify derivatives or to synthesize the core structure itself. For instance, the reduction of a quinolizidinone, a lactam derivative of the quinolizidine skeleton, can yield the corresponding amine. sigmaaldrich.com

Common reducing agents used in organic synthesis include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). fiveable.me NaBH₄ is a milder reducing agent, typically used for the reduction of aldehydes and ketones, while LiAlH₄ is more powerful and can reduce a wider range of functional groups, including esters, carboxylic acids, and amides. fiveable.me The choice of reducing agent is critical to achieve the desired transformation without affecting other functional groups present in the molecule. In some cases, amines themselves can act as reducing agents for certain heterocyclic systems, such as quinoxaline (B1680401) N-oxides. sciforum.netresearchgate.net

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of synthetic organic chemistry, allowing for the replacement of a leaving group with a nucleophile. nih.govresearchgate.net On the octahydroquinolizine skeleton, these reactions are instrumental in introducing a wide array of functional groups. For these reactions to occur, a suitable leaving group, such as a halogen or a tosylate, must first be installed on the scaffold.

For example, a hydroxyl group on the quinolizidine ring can be converted into a good leaving group (e.g., by tosylation) and subsequently displaced by various nucleophiles. This strategy allows for the introduction of amines, azides, thiols, and other functionalities. The reactivity of the scaffold towards nucleophilic substitution can be influenced by the stereochemistry of the leaving group and the reaction conditions. The introduction of a halogen at specific positions on related heterocyclic systems, such as indolizines, has been shown to activate the ring towards nucleophilic substitution, enabling the synthesis of a variety of 5-substituted derivatives. nih.gov

Structural Modification and Analogue Generation

The this compound scaffold provides multiple points for structural modification, enabling the generation of diverse analogues with potentially enhanced or novel biological activities. These modifications can be broadly categorized into substitutions on the ethylamine (B1201723) side chain and the introduction of new heterocyclic moieties.

N-Alkylation and N-Substitution Strategies

The primary amine of the this compound is a prime site for derivatization through N-alkylation and other N-substitution reactions. These modifications can alter the steric and electronic properties of the side chain, which can have a profound impact on biological activity.

A variety of alkyl groups can be introduced via reductive amination or direct alkylation with alkyl halides. For example, reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can yield secondary or tertiary amines. This strategy has been used to synthesize a range of N-substituted derivatives of related quinolizidine alkaloids, such as sophoridine, leading to compounds with potential anticancer activity. researchgate.net Furthermore, acylation of the amine with acyl chlorides or anhydrides can produce amides, while reaction with sulfonyl chlorides can yield sulfonamides. These modifications can introduce a wide range of functionalities and explore different binding interactions with biological targets.

Introduction of Heterocyclic Moieties (e.g., Triazoles)

The incorporation of heterocyclic rings onto the this compound scaffold is a powerful strategy for generating novel chemical entities with diverse pharmacological properties. openmedicinalchemistryjournal.comtezu.ernet.inopenmedicinalchemistryjournal.com Heterocycles are prevalent in many biologically active compounds and can introduce new hydrogen bonding patterns, alter lipophilicity, and provide rigid frameworks for specific receptor interactions. nih.gov

Skeletal Editing and Nitrogen Deletion Methodologies

Skeletal editing, the precise modification of a molecule's core structure, and nitrogen deletion are advanced synthetic strategies that can dramatically alter the topology and properties of the this compound scaffold. While direct examples on this specific molecule are not extensively documented, principles from related nitrogen-containing heterocycles can be applied to envision potential transformations.

One conceptual approach to skeletal editing involves a ring contraction of the quinolizidine nucleus. This could potentially be achieved through a multi-step sequence involving selective oxidation and rearrangement. For instance, a hypothetical transformation could lead to the formation of an indolizidine derivative. Such a transformation would significantly alter the three-dimensional shape and physicochemical properties of the molecule.

Nitrogen deletion represents a more drastic form of skeletal editing, where a nitrogen atom is excised from the ring system, leading to the formation of a carbocyclic structure. This transformation typically involves the conversion of the amine to a suitable leaving group, followed by a rearrangement that expels the nitrogen atom and forms a new carbon-carbon bond. While challenging, successful nitrogen deletion from other secondary amines has been reported and suggests the possibility of converting the quinolizidine skeleton into a bicyclo[4.3.0]nonane system.

A plausible, though hypothetical, reaction scheme for a ring contraction of a quinolizidine derivative is presented below. This process would fundamentally alter the scaffold of this compound.

| Starting Material | Reagents and Conditions | Major Product | Hypothetical Yield (%) |

| This compound | 1. Oxidizing agent (e.g., RuO4) 2. Rearrangement catalyst (e.g., Lewis acid) | Ethyl-octahydro-1H-indolizine-1-carboxamide | 45 |

This table presents a hypothetical transformation based on known chemical principles.

Derivatization for Analytical and Mechanistic Investigations

The introduction of specific functional groups, or derivatization, onto the this compound molecule is a critical tool for both analytical detection and the elucidation of reaction mechanisms. The primary amino group and the tertiary nitrogen of the quinolizidine ring are the main sites for such modifications.

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to increase the volatility and thermal stability of the analyte. Acylation of the primary amino group is a common and effective strategy. Reaction with acylating agents, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, converts the polar amine into a less polar and more volatile amide derivative. This not only improves chromatographic behavior but can also provide characteristic fragmentation patterns in the mass spectrum, aiding in structural confirmation.

The choice of derivatizing agent can be tailored for specific analytical needs. For instance, using a fluorinated acylating agent can enhance the sensitivity of detection when using an electron capture detector (ECD).

| Derivative | Derivatizing Agent | Typical GC-MS Retention Time Shift (relative to parent compound) | Key Mass Spectral Fragment (m/z) |

| N-acetyl-N-ethyl-octahydro-1H-quinolizin-1-amine | Acetic anhydride | + 2.5 min | 224 (M+), 181, 138 |

| N-trifluoroacetyl-N-ethyl-octahydro-1H-quinolizin-1-amine | Trifluoroacetic anhydride | + 1.8 min | 278 (M+), 181, 138 |

The data in this table is illustrative and based on typical values for similar compounds.

For mechanistic investigations, derivatization can be used to probe the reactivity of the molecule and to trap reaction intermediates. For example, the quaternization of the tertiary nitrogen atom by reaction with an alkyl halide, such as methyl iodide, can provide insights into the steric and electronic environment of the nitrogen. The resulting quaternary ammonium (B1175870) salt would exhibit significantly different reactivity and physical properties compared to the parent amine.

Mechanistic Studies and Reaction Pathways of N Ethyl Octahydro 1h Quinolizin 1 Amine Transformations

Elucidation of Reaction Mechanisms in Quinolizine Synthesis

The construction of the quinolizine scaffold is achieved through various synthetic strategies, many of which involve cyclization reactions as the key step. nih.gov Methodologies such as the Gould-Jacobs, Friedländer, and Doebner-von Miller reactions, though classical, provide foundational insights into the formation of related quinoline (B57606) structures and have been adapted for quinolizidine (B1214090) synthesis. nih.gov Modern approaches often employ transition-metal catalysis to facilitate C-H bond activation and subsequent cyclization, offering efficient routes to substituted quinolines and related heterocyclic systems. mdpi.comorganic-chemistry.org

Investigation of Reaction Intermediates

The pathways to quinolizine and its analogues are punctuated by a series of transient species. The initial condensation of amines and carbonyl compounds typically forms iminium ions or enamines, which are key intermediates for subsequent cyclization steps. nih.gov In many quinoline syntheses, such as the Friedländer reaction, the mechanism involves the formation of an imine, followed by cyclodehydration. nih.gov

More complex pathways may involve different types of intermediates. For example, in certain metal-catalyzed reactions, the formation of carbene intermediates has been proposed, which then undergo cyclization. mdpi.com In other cases, dihydroquinoline species are formed as precursors that are subsequently oxidized to the aromatic quinoline product. nih.govscielo.br Computational and experimental studies have been employed to detect and characterize these intermediates, providing a clearer picture of the reaction landscape. acs.org The formation of dimeric species between aldehydes and 1,3-dicarbonyl compounds has also been identified as a potential reaction intermediate in some multi-component reactions leading to dihydroquinolines. nih.gov

Postulated Radical Pathways

Radical-mediated reactions have emerged as powerful tools in the synthesis of nitrogen-containing heterocycles. researchgate.net These pathways offer alternative strategies for constructing the quinolizine framework. For instance, radical cyclization of appropriately designed precursors can lead to the formation of the heterocyclic core. researchgate.netrsc.org The generation of nitrogen-centered radicals from precursors like N-heterocyclic pyridinium salts can initiate C-H amination of arenes through a homolytic aromatic substitution mechanism. acs.orgacs.org

In the context of quinolizine synthesis, a postulated radical pathway might involve the generation of a radical on a side chain attached to a pyridine or piperidine (B6355638) ring, followed by an intramolecular cyclization to form the bicyclic quinolizidine system. Such processes can be initiated photochemically or by using radical initiators. mdpi.com Trapping experiments and radical clock experiments can provide evidence for the involvement of radical intermediates and can help distinguish between in-cage and intermolecular reaction pathways. researchgate.net

Isodiazene Intermediate Formation

Transformations of amine functionalities, such as those present in N-ethyl-octahydro-1H-quinolizin-1-amine, can proceed through unique intermediates. One such intermediate is the isodiazene (also known as diazene or diimide). The deamination of primary amines can be facilitated by anomeric amide reagents, proceeding through a monosubstituted isodiazene intermediate. organic-chemistry.orgnih.govnih.govacs.org

This process involves the nucleophilic substitution of the amine onto the reagent, followed by elimination to form the isodiazene. researchgate.netnih.gov Mechanistic studies indicate that these primary isodiazene intermediates can decompose to generate cage-escaping free radicals, which then participate in a hydrogen-atom transfer (HAT) chain process. organic-chemistry.orgnih.govacs.org This reactivity is distinct from that of secondary isodiazenes. nih.gov The formation of an isodiazene intermediate represents a potential pathway for the transformation or functionalization of the primary amine group in compounds like this compound under specific reaction conditions. nih.govacs.org

Stereochemical Outcomes and Diastereoselectivity Control

The synthesis of octahydro-1H-quinolizine derivatives often generates multiple stereocenters, making stereochemical control a critical aspect of the synthetic strategy. The relative configuration of these centers can be influenced by the reaction conditions, allowing for diastereoselective synthesis.

A notable example is the organocatalytic one-pot synthesis of quinolizidine derivatives, which proceeds through an enantioselective conjugate addition, spontaneous hemiaminal formation, and an acid-catalyzed N-acyliminium ion cyclization. researchgate.net In this sequence, the diastereoselectivity of the final annulation step can be controlled by carefully tuning the reaction conditions. This provides access to different bridgehead epimers through either kinetic or thermodynamic control. researchgate.net

| Control Type | Conditions | Outcome |

| Kinetic Control | Lower temperatures, specific acid catalysts | Favors the faster-forming, less stable diastereomer. |

| Thermodynamic Control | Higher temperatures, longer reaction times | Allows for equilibration to the more stable diastereomer. |

| Chelation Control | Use of specific Lewis acids | Can favor a specific diastereomer through coordination with the intermediate. |

This table illustrates how different reaction parameters can be adjusted to control the stereochemical outcome in quinolizidine synthesis, based on principles of kinetic, thermodynamic, and chelation control. researchgate.net

This ability to switch the diastereomeric outcome by simple modifications of the reaction protocol is a powerful tool for generating stereochemically diverse libraries of quinolizidine compounds for further investigation. researchgate.net

Kinetic and Thermodynamic Analyses of Synthetic Steps

The final product distribution in a chemical reaction is governed by the principles of kinetic and thermodynamic control. illinois.edu In a reaction with multiple possible products, the kinetically controlled product is the one that is formed fastest (i.e., via the lowest activation energy pathway), while the thermodynamically controlled product is the most stable one. nsf.govrsc.org

In the synthesis of complex molecules like quinolizidines, understanding the interplay between kinetics and thermodynamics is essential for optimizing reaction yields and selectivity. researchgate.net For instance, in the N-acyliminium ion cyclization mentioned previously, the formation of different diastereomers can be rationalized by analyzing the energy landscape of the reaction. researchgate.netnsf.gov

Kinetic Analysis : This involves studying the rates of the different reaction steps. By analyzing reaction progress over time, one can determine the rate-limiting step and identify conditions that favor the formation of one product over another. rsc.org Computational models that integrate systems of kinetic differential equations can help rationalize the chemical and stereochemical outcomes. rsc.org

Thermodynamic Analysis : This focuses on the relative stability of reactants, intermediates, and products. europeanpharmaceuticalreview.com Reactions under thermodynamic control are allowed to reach equilibrium, resulting in a product mixture that reflects the relative Gibbs free energies of the products. illinois.eduacs.org Computational modeling is often used to calculate these energies and predict the most stable isomers. nsf.gov

By carefully selecting catalysts, solvents, and temperatures, chemists can steer a reaction toward either the kinetic or thermodynamic product, thereby achieving the desired stereochemical and regiochemical outcome in the synthesis of this compound and its analogs. researchgate.neteuropeanpharmaceuticalreview.com

Theoretical and Computational Chemistry Approaches to N Ethyl Octahydro 1h Quinolizin 1 Amine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the preferred conformation of a molecule and its binding affinity and orientation at the active site of a protein. These methods are instrumental in drug discovery and design.

Ligand-Protein Interaction Studies

Molecular docking simulations can be employed to investigate the potential interactions between N-ethyl-octahydro-1H-quinolizin-1-amine and various protein targets. The process involves generating a three-dimensional model of the ligand and docking it into the binding pocket of a receptor. The quinolizine core, with its fused bicyclic structure, and the flexible N-ethyl-amine side chain are key determinants of its binding capabilities.

In silico docking studies on related quinoline (B57606) derivatives have demonstrated the importance of the heterocyclic nucleus in forming key interactions with protein residues. nih.govresearchgate.net For this compound, the basic nitrogen of the amine group can act as a hydrogen bond acceptor, while the surrounding alkyl structure can engage in hydrophobic interactions. The stereochemistry of the quinolizine ring system would significantly influence the molecule's ability to fit within a specific binding site. The outcomes of such simulations are typically scored based on the predicted binding energy, providing a rank-ordering of potential biological targets. These computational approaches can help identify potential protein targets and guide the synthesis of more potent analogs. nih.gov

| Potential Interaction Type | Structural Feature of this compound | Potential Interacting Protein Residue Types |

| Hydrogen Bonding | Amine group (N-H) | Aspartate, Glutamate, Serine, Threonine |

| Ionic Interactions | Protonated Amine (N+H2) | Aspartate, Glutamate |

| Hydrophobic Interactions | Octahydroquinolizine ring, Ethyl group | Leucine, Isoleucine, Valine, Phenylalanine |

| Van der Waals Forces | Entire molecule | All amino acids |

Conformational Analysis of the Quinolizine Ring System

The octahydroquinolizine ring system is a conformationally flexible scaffold. Understanding its preferred conformations is crucial for predicting its interaction with biological macromolecules. Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to explore the potential energy surface of this compound.

The quinolizine ring can exist in various chair and boat-like conformations for each of the two fused six-membered rings. The relative energies of these conformers determine the predominant shape of the molecule in solution. The position and orientation of the N-ethyl-amine substituent at the C-1 position will also be influenced by the ring conformation. This analysis helps in identifying the low-energy, and therefore most populated, conformers that are likely responsible for any observed biological activity.

Structure-Activity Relationship (SAR) Model Development

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational SAR models are essential for optimizing lead compounds in drug discovery.

Computational Approaches to SAR (e.g., Linear Discriminant Analysis with Physicochemical Descriptors)

For a series of N-substituted octahydro-1H-quinolizin-1-amine analogs, a quantitative structure-activity relationship (QSAR) model can be developed. nih.govresearchgate.net This involves calculating a set of physicochemical descriptors for each molecule, such as molecular weight, logP (lipophilicity), polar surface area, and various electronic and steric parameters.

Linear Discriminant Analysis (LDA) is a statistical method that can be used to build a model that classifies compounds as active or inactive based on these descriptors. The goal of LDA is to find a linear combination of descriptors that best separates the two classes. The resulting model can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. For instance, a hypothetical QSAR study might reveal that increased lipophilicity of the N-substituent negatively correlates with activity, while the presence of a hydrogen bond donor is essential.

| Physicochemical Descriptor | Relevance to SAR | Example Influence |

| LogP | Lipophilicity and membrane permeability | Higher LogP may enhance cell penetration but decrease aqueous solubility. |

| Polar Surface Area (PSA) | Hydrogen bonding potential and cell penetration | A higher PSA often correlates with lower membrane permeability. |

| Molecular Weight | Size and steric factors | Can influence binding site accessibility and pharmacokinetic properties. |

| Number of H-bond donors/acceptors | Specific interactions with target | Crucial for forming key interactions within a protein binding pocket. |

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov It provides a good balance between accuracy and computational cost for medium-sized organic molecules like this compound. youtube.com

DFT calculations can be used to optimize the geometry of the molecule, providing accurate bond lengths and angles. nih.gov Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can offer insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electrostatic potential maps can also be generated using DFT. These maps illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the region around the nitrogen atom of the amine group is expected to be electron-rich, indicating its potential to act as a nucleophile or a hydrogen bond acceptor.

| Calculated DFT Parameter | Significance |

| Optimized Geometry | Provides accurate bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Electrostatic Potential | Visualizes charge distribution and predicts sites for electrostatic interactions. |

Advanced Analytical Methodologies for N Ethyl Octahydro 1h Quinolizin 1 Amine Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the molecular structure of N-ethyl-octahydro-1H-quinolizin-1-amine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for a complete assignment of all proton and carbon signals. researchgate.net

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The hydrogens on carbons adjacent to the nitrogen atoms are expected to be deshielded and appear at a lower field (~2.3-3.0 ppm). libretexts.org The N-H proton signal is often broad and its chemical shift is dependent on solvent and concentration. openstax.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Carbons bonded to nitrogen atoms are typically found in the 30-60 ppm range. wisc.edu

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. This is crucial for tracing the proton-proton connectivity throughout the quinolizidine (B1214090) ring and the N-ethyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that have attached protons. sdsu.edu

Predicted NMR Data for this compound The following table presents predicted chemical shift ranges based on known data for similar quinolizidine alkaloids and substituted amines. Actual values may vary.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Quinolizidine Ring CH | 1.2 - 2.5 | 20 - 40 | Protons on one carbon correlate to adjacent carbons |

| Quinolizidine Ring CH-N | 2.5 - 3.5 | 50 - 65 | Protons correlate to other ring carbons |

| C1-H | ~2.8 - 3.2 | 55 - 70 | Correlates to C2, C9a, C10 and N-CH₂ |

| N-H | 1.0 - 3.0 (broad) | N/A | Correlates to C1 and N-CH₂ |

| N-CH₂-CH₃ | 2.5 - 2.9 (quartet) | 40 - 50 | Correlates to C1 and -CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands.

N-H Stretch: A moderate to weak absorption in the region of 3300-3500 cm⁻¹ is characteristic of the secondary amine (N-H) group. openstax.org Primary amines show two bands in this region, while tertiary amines show none. wpmucdn.com

C-H Stretch: Strong absorptions between 2800 and 3000 cm⁻¹ are due to the stretching vibrations of C-H bonds in the saturated quinolizidine ring and the ethyl group.

N-H Bend: A bending vibration for the N-H group can sometimes be observed near 1600 cm⁻¹. wpmucdn.com

C-N Stretch: The C-N stretching vibrations for aliphatic amines are typically found in the fingerprint region, between 1000 and 1250 cm⁻¹. libretexts.org

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Weak-Medium |

| C-H (sp³) | Stretch | 2800 - 3000 | Strong |

| N-H | Bend | 1550 - 1650 | Variable |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of the analyte through its fragmentation pattern.

For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion [M]⁺. A key fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation. The mass spectrum of this compound would be expected to show characteristic fragment ions resulting from the cleavage of the ethyl group or the bonds within the quinolizidine ring structure. The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. openstax.org

Chromatographic Separations for Compound Purity and Identification (e.g., LC-HRMS for Derivatized Analytes)

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, and for its quantification. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), particularly LC-HRMS, is a powerful method for both the purification and identification of quinolizidine alkaloids. wur.nlnih.govnih.gov

This technique provides retention time data from the chromatography, which is characteristic of the compound under specific conditions, and accurate mass data from the mass spectrometer, which can be used to determine the elemental composition. For complex matrices, derivatization of the amine group might be employed to improve chromatographic behavior or detection sensitivity. Gas chromatography-mass spectrometry (GC-MS) is another viable technique for the analysis of volatile quinolizidine alkaloids. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.gov If a suitable single crystal of this compound or a salt thereof can be grown, this technique can provide unambiguous proof of its structure. nih.gov

The analysis would yield detailed information on bond lengths, bond angles, and the conformation of the quinolizidine ring system. This data is crucial for understanding the stereochemistry of the molecule. While crystallographic data for this compound is not widely published, the technique remains the gold standard for solid-state structural confirmation.

Methodologies for Reproducibility and Data Validation in Synthetic and Analytical Studies

Ensuring the reproducibility and validity of data is paramount in the synthesis and analysis of chemical compounds. For this compound, this involves a systematic approach to method validation. wur.nl

Reference Standards: The use of well-characterized reference standards is crucial for the positive identification and accurate quantification of the target compound in any analytical method.

Method Validation: Analytical methods, such as LC-MS/MS, must be validated for several parameters, including linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Cross-Verification: Employing multiple analytical techniques to confirm the identity and purity of the compound is a common practice. For instance, the identity of a compound determined by LC-MS can be cross-verified using GC-MS. nih.gov

Systematic Documentation: All experimental procedures, data, and analyses must be meticulously documented to ensure transparency and allow for independent verification of the results. This includes detailed reporting of synthetic protocols, purification methods, and the parameters for all analytical instrumentation used.

By adhering to these principles, researchers can ensure that the data generated for this compound is reliable, reproducible, and scientifically sound.

Applications and Research Trajectories of N Ethyl Octahydro 1h Quinolizin 1 Amine and Its Derivatives in Chemical Research

Role as Synthetic Building Blocks for Complex Organic Molecules

The rigid, bicyclic framework of the quinolizidine (B1214090) nucleus makes it an attractive starting point for the synthesis of more elaborate molecular architectures. Its inherent stereochemistry and the reactivity of its nitrogen atom provide chemists with multiple avenues for structural modification and elaboration.

The quinolizidine skeleton serves as a versatile intermediate for producing a variety of other nitrogen-containing heterocyclic systems. sci-hub.box These transformations often leverage the existing ring structure as a template to build new rings or to be modified into different heterocyclic cores. For instance, synthetic strategies have been developed that use heterocyclic enamines, which can be derived from quinolizidine precursors, as key intermediates. sci-hub.box These enamines possess dual nucleophilic sites (at the enaminic carbon and the secondary amino nitrogen), allowing for controlled annulation reactions with various electrophiles to form different types of fused heterocyclic compounds. sci-hub.box

Furthermore, chemical modifications of the lupinine (B175516) molecule, a simple quinolizidine alkaloid, have been used to introduce 1,2,3-triazole substituents at the C-1 position of the quinolizidine skeleton. researchgate.net This demonstrates the utility of the quinolizidine core in creating hybrid molecules that merge the structural features of the alkaloid with other heterocyclic systems, a common strategy in medicinal chemistry to explore new biological activities. researchgate.net

The construction of complex, multi-ring systems is a significant challenge in organic synthesis, and quinolizidine derivatives provide a robust platform for this purpose. core.ac.uk The synthesis of fused quinolines and pyridines has been achieved using catalyst systems that facilitate the reaction between a γ-amino alcohol and a ketone, a transformation that can be conceptually linked to the elaboration of quinolizidine-like structures. rsc.org

Ring-expansive strategies offer another powerful method for building larger, more complex systems from simpler quinolizidine precursors. nih.gov One notable application is in the formal synthesis of the alkaloid (-)-lasubine II. nih.gov This approach begins with the formation of a quinolizidone ring system, which is then subjected to nitrogen ring expansion reactions to construct the final, more complex heterocyclic framework of the target natural product. nih.gov This highlights how the fundamental quinolizidine structure can be strategically manipulated to access different and more intricate alkaloid skeletons.

Intermediates in Natural Product Total Synthesis

The total synthesis of natural products is a critical field for verifying proposed chemical structures and for producing sufficient quantities of rare compounds for further study. core.ac.uknih.gov Quinolizidine derivatives have proven to be valuable intermediates in these synthetic endeavors. Heterocyclic enamines derived from piperidine (B6355638), a core component of the quinolizidine structure, are key intermediates in the synthesis of perhydroquinolizine and other fused heterocyclic alkaloids. sci-hub.box

The total synthesis of pyrrolo[2,3-c]quinoline alkaloids, such as trigonoine B, showcases a sophisticated use of heterocyclic chemistry where the principles of building nitrogenous rings are central. beilstein-journals.org While not a direct use of a pre-formed quinolizidine, the strategies employed, such as the electrocyclization of a 2-azahexatriene system, are part of the broader toolkit for assembling complex nitrogen-containing fused rings like those found in the more complex quinolizidine alkaloids. beilstein-journals.org The synthesis of (-)-lasubine II via a ring-expansive route from a quinolizidone intermediate serves as a direct example of a quinolizidine derivative being a crucial stepping stone in the pathway to a complex natural product. nih.gov

Investigations into Biochemical Interactions and Molecular Recognition

The structural and stereochemical properties of quinolizidine alkaloids make them ideal candidates for probing biological systems. Their ability to interact with specific molecular targets, such as receptors and enzymes, has led to their use as research tools to understand complex biochemical processes. nih.gov

Derivatives of the quinolizidine core have been extensively studied for their affinity for various neurotransmitter receptors, particularly nicotinic (nAChR) and muscarinic (mAChR) acetylcholine (B1216132) receptors. acs.orgnih.gov These studies are crucial for understanding the molecular basis of the pharmacological effects of these alkaloids. acs.org A study analyzing fourteen different quinolizidine alkaloids found that their binding profiles were distinct; for example, cytisine (B100878) and N-methylcytisine showed high affinity for nicotinic receptors, whereas other derivatives were more active at muscarinic receptors. acs.orgnih.gov This differential affinity underscores how small structural changes on the quinolizidine scaffold can precisely modulate receptor selectivity.

Other research has focused on the interaction of quinolizidine derivatives with sigma receptors. A series of synthesized 1α/1β-[(4-R-phenyl)ethyl]quinolizidines displayed high affinity for the σ1 receptor subtype, with some compounds exhibiting Ki values in the subnanomolar range, along with good selectivity over the σ2 subtype. researchgate.net

Table 1: Binding Affinities of Selected Quinolizidine Alkaloids for Acetylcholine Receptors Data extracted from studies on various quinolizidine alkaloids to illustrate typical research findings.

| Compound | Receptor Type | Ligand Used for Displacement | Ki (µM) | Source |

|---|---|---|---|---|

| Cytisine | Nicotinic | [³H]nicotine | 0.003 | acs.orgnih.gov |

| N-methylcytisine | Nicotinic | [³H]nicotine | 0.002 | acs.orgnih.gov |

| Sparteine (B1682161) | Muscarinic | [³H]QNB | 0.6 | acs.orgnih.gov |

| Lupanine | Muscarinic | [³H]QNB | 6.5 | acs.orgnih.gov |

| Angustifoline | Nicotinic | [³H]nicotine | > 100 | acs.orgnih.gov |

| Angustifoline | Muscarinic | [³H]QNB | 15 | acs.orgnih.gov |

The ability of quinolizidine alkaloids and their derivatives to modulate enzyme activity is another significant area of research. These compounds can act as inhibitors, and understanding their mechanism of action through kinetic analysis provides valuable insights for drug design and biochemical studies. nih.govnih.gov Enzyme kinetic studies determine key parameters such as the Michaelis constant (Km), the maximal velocity (Vmax), and the inhibition constant (Ki), which quantify the inhibitor's potency and mode of action (e.g., competitive, non-competitive, or uncompetitive). embrapa.bryoutube.com

Table 2: Illustrative Enzyme Inhibition Kinetic Parameters This table presents a general example of data obtained from a kinetic analysis of an enzyme inhibitor, as specific data for the target compound is not available in the provided sources.

| Inhibitor | Enzyme Target | Inhibition Type | Ki Value | Km (Substrate) | Source Context |

|---|---|---|---|---|---|

| Compound X | Acetylcholinesterase | Competitive | 50 nM | 100 µM | nih.govembrapa.brnih.gov |

| Compound Y | Alkaline Phosphatase | Non-competitive | 2 µM | 40 µM | nih.govembrapa.brnih.gov |

| Compound Z | Peroxidase | Mixed | 15 µM | N/A | embrapa.br |

Interactions with Intracellular Signaling Pathways (e.g., PI3K/AKT/mTOR pathway)

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical cascade that governs essential cellular functions, including growth, proliferation, survival, and metabolism. nih.govelsevierpure.com Its dysregulation is implicated in numerous diseases, making it a key target for therapeutic development. nih.govnih.gov Many natural products, including various classes of alkaloids, have been identified as modulators of this pathway. nih.govresearchgate.net

While direct evidence of N-ethyl-octahydro-1H-quinolizin-1-amine or other quinolizidine alkaloids specifically targeting the PI3K/AKT/mTOR pathway is not yet prominent in research, the pathway's role in processes that are influenced by alkaloids warrants discussion. For instance, the PI3K/AKT/mTOR pathway is crucial for the replication of numerous viruses, including influenza and coronaviruses. nih.govnih.govasm.org Viruses often hijack this host cell pathway to facilitate the synthesis of viral proteins. nih.gov Therefore, inhibitors of this pathway are being investigated as potential antiviral therapies. nih.govnih.gov

Several alkaloids from other classes have demonstrated inhibitory effects on this pathway. nih.gov For example, berberine (B55584) and lycorine (B1675740) have been shown to target different points within the PI3K/AKT/mTOR cascade, leading to suppressed cancer cell growth. nih.gov Given that quinolizidine alkaloids exhibit a range of pharmacological activities, including antiviral and antitumor effects, investigating their potential interaction with the PI3K/AKT/mTOR pathway represents a logical and promising future research trajectory. tandfonline.comtandfonline.com Such studies would be crucial to determine if the observed biological activities of quinolizidine derivatives are mediated, in part, by the modulation of this key cellular pathway.

Table 1: Key Proteins in the PI3K/AKT/mTOR Pathway and Their Functions

| Protein | Function in the Pathway | Role in Disease and Viral Replication |

| PI3K (Phosphoinositide 3-kinase) | Catalyzes the formation of PIP3, initiating the downstream signaling cascade. researchgate.net | Often mutated or overactive in cancers; its activity is required by many viruses for cell entry and replication. nih.govnih.gov |

| AKT (Protein Kinase B) | A central node that, once activated by PIP3, phosphorylates numerous substrates involved in cell survival, proliferation, and metabolism. researchgate.net | Hyperactivation promotes tumor growth and resistance to apoptosis; crucial for viral protein synthesis. nih.govnih.gov |

| mTOR (mammalian Target of Rapamycin) | A serine/threonine kinase that exists in two complexes (mTORC1 and mTORC2) and acts as a central regulator of cell growth and metabolism. nih.govresearchgate.net | Dysregulation is common in cancer; its activation is co-opted by viruses like SARS-CoV-2 to enhance replication. nih.govnih.gov |

| PTEN (Phosphatase and Tensin Homolog) | A tumor suppressor that negatively regulates the pathway by dephosphorylating PIP3, thus opposing PI3K activity. researchgate.net | Loss of PTEN function leads to uncontrolled pathway activation and is common in many cancers. nih.gov |

Molecular Interactions with Viral Proteins and Replication Mechanisms

A significant area of research for quinolizidine alkaloids is their potential as antiviral agents. Studies have demonstrated that various natural and synthetic quinolizidine alkaloids can inhibit the replication of different viruses, particularly influenza A virus (IAV). tandfonline.comnih.gov The mechanism of action often involves direct interaction with key viral proteins, thereby disrupting the viral life cycle.

Research into derivatives of the quinolizidine alkaloid (-)-cytisine has revealed potent anti-influenza activity. tandfonline.comnih.gov Molecular docking studies predicted that these derivatives, specifically 9-carboxamides of methylcytisine, interact with the active site of influenza neuraminidase (NA). tandfonline.com Neuraminidase is a crucial surface glycoprotein (B1211001) that facilitates the release of newly formed virus particles from infected cells. tandfonline.com By inhibiting NA, these compounds effectively trap the virions on the cell surface, preventing the spread of infection.

Another study identified the quinolizidine alkaloid aloperine (B1664794), found in Sophora species, as an inhibitor of IAV. nih.gov Further investigation suggested that aloperine and its more potent derivative, dihydroaloperine, may exert their antiviral effect by targeting the viral nucleoprotein (NP). nih.govacs.org The nucleoprotein is essential for encapsulating the viral RNA genome and for its transcription and replication. Abrogation of the antiviral activity in the presence of recombinant NP supported the hypothesis that these compounds may directly interact with this viral protein. acs.org

These findings highlight that the quinolizidine scaffold is a promising starting point for the development of novel antiviral drugs that can target different and essential viral proteins.

Table 2: Antiviral Activity of Selected Quinolizidine Alkaloids against Influenza A Virus (IAV)

| Compound/Derivative | Virus Strain(s) | Proposed Viral Target | Reference |

| 9-Carboxamides of Methylcytisine | IAV (H1N1)pdm09 | Neuraminidase (NA) | tandfonline.comnih.gov |

| Aloperine | IAV (H1N1) | Nucleoprotein (NP) | nih.govacs.org |

| Dihydroaloperine | IAV (H1N1) | Nucleoprotein (NP) | nih.govacs.org |

| Sparteines | IAV (H1N1) | Not specified | nih.gov |

General Pharmacological Profiling Methodologies

The pharmacological profiling of a compound or a class of compounds like quinolizidine alkaloids is a multi-faceted process designed to characterize its interactions with biological systems. This involves a combination of analytical, computational, and biological techniques.

Analytical Chemistry Techniques: The foundational step in profiling natural products is their isolation, identification, and quantification. For quinolizidine alkaloids, high-performance liquid chromatography (HPLC) is often used for purification. mdpi.com Structural elucidation and profiling in complex mixtures like plant extracts are typically achieved using mass spectrometry (MS) coupled with a separation technique.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful and widely used method for determining the profile of quinolizidine alkaloids in various samples, such as lupin seeds. nih.gov It offers high sensitivity and selectivity for quantifying known alkaloids.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable tool used to identify and cross-reference alkaloids, particularly those for which analytical standards are not readily available. nih.gov

Computational and In Silico Methods: Before or alongside laboratory experiments, computational tools are employed to predict the compound's properties and potential biological targets.

Molecular Docking: This technique predicts how a molecule binds to the three-dimensional structure of a protein target. It has been used to hypothesize the interaction of cytisine derivatives with influenza neuraminidase and other alkaloids with cancer-related proteins. tandfonline.comnih.gov These predictions help prioritize compounds for synthesis and biological testing.

ADME Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for a compound's potential as a drug. In silico models are used to predict these pharmacokinetic parameters early in the discovery process, as was done for various cytisine derivatives. tandfonline.comtandfonline.com

Biological Assays: Ultimately, the pharmacological profile is determined through a battery of biological tests.

In Vitro Assays: These include cytotoxicity assays against cell lines (e.g., HEK293) to determine a compound's toxicity and specific antiviral or enzymatic assays to measure its inhibitory concentration (IC50) or effective concentration (EC50). tandfonline.commdpi.com

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related derivatives, researchers can map which parts of the molecule are essential for its biological activity. nih.gov This was demonstrated in the optimization of aloperine's antiviral potency. nih.gov

This comprehensive approach, integrating analytical, computational, and biological methods, is essential for building a complete pharmacological profile of novel compounds derived from scaffolds like quinolizidine.

Future Directions and Emerging Research Avenues for N Ethyl Octahydro 1h Quinolizin 1 Amine

Development of Novel and Sustainable Synthetic Routes

While numerous methods exist for constructing the core quinolizidine (B1214090) skeleton, the development of synthetic routes tailored to N-ethyl-octahydro-1H-quinolizin-1-amine that are both efficient and environmentally benign is a primary research goal. nih.gov Future efforts will likely focus on:

Green Chemistry Approaches: Moving away from hazardous reagents and solvents, future syntheses could employ water as a solvent or utilize catalytic amounts of acids like H2SO4, as has been demonstrated for related octahydroquinazolinone derivatives. nih.gov

One-Pot Procedures: The development of tandem or domino reactions that can construct and functionalize the quinolizidine ring system in a single operation would be highly valuable. researchgate.net For instance, a proline-catalyzed sequential α-amination and Horner-Wadsworth-Emmons olefination has been used for other azabicyclic systems and could be adapted. rsc.org

Biocatalysis: Exploring enzymatic transformations, inspired by the biosynthesis of quinolizidine alkaloids from L-lysine, could offer highly selective and sustainable routes to specific stereoisomers. mdpi.comnih.gov The initial steps involving lysine (B10760008) decarboxylase and copper amine oxidase are particularly relevant. nih.govfrontiersin.org

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Green Chemistry | Reduced environmental impact, lower cost, increased safety. nih.gov | Catalyst stability and reactivity in aqueous media. |

| One-Pot Reactions | Increased efficiency, reduced waste, atom economy. researchgate.netrsc.org | Complex reaction optimization, potential for side reactions. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, sustainability. mdpi.comnih.gov | Enzyme availability and stability, substrate scope limitations. |

Advanced Stereochemical Control in Octahydroquinolizine Synthesis

The octahydro-1H-quinolizine core of this compound contains multiple stereocenters, making stereochemical control a critical aspect of its synthesis. Future research will need to address the challenge of selectively preparing specific diastereomers and enantiomers.

Key strategies include:

Chiral Auxiliaries: The use of carbohydrate-based chiral auxiliaries has proven effective in the diastereoselective synthesis of quinolizidine alkaloids like (–)-lasubine II. researchgate.net This approach could be adapted to control the stereochemistry during the formation of the quinolizidine ring.

Organocatalysis: Asymmetric organocatalysis, for instance, using an aza-conjugate addition reaction, can provide efficient access to key chiral piperidine (B6355638) intermediates, which are precursors to the quinolizidine system. chemistryviews.org

Substrate-Controlled Diastereoselection: The inherent stereochemistry of a starting material can be used to direct the formation of subsequent stereocenters. For example, the synthesis of (±)-quinolizidine 195C utilized a thio-substituted 4-quinolizidinone to establish a specific trans C-6, C-9a relationship. mdpi.com

Exploration of Underexplored Derivatization Pathways and Functionalization

The primary amine and the secondary amine within the quinolizidine ring of this compound offer rich handles for chemical modification. Exploring diverse derivatization pathways is crucial for creating libraries of compounds for various applications.

Future research could focus on:

Selective N-Alkylation and N-Acylation: Developing protocols for the selective functionalization of either the primary exocyclic amine or the tertiary bridgehead nitrogen is a key challenge. Studies on the N-alkylation of related quinoline (B57606) and quinazolinone systems provide a starting point for understanding the factors that govern selectivity. uw.edursc.org

Multivalent Scaffolds: The primary amine can serve as an attachment point for creating multivalent structures. Using techniques like thermal azide-alkyne cycloaddition, the core molecule could be attached to polymeric scaffolds, leading to materials with enhanced binding affinities or novel therapeutic properties. nih.gov

Introduction of Pharmacophores: The amine group can be used to introduce various pharmacologically relevant moieties, such as 1,2,3-triazoles, which have been successfully incorporated into the lupinine (B175516) (a related quinolizidine alkaloid) skeleton. nih.gov

| Functionalization Site | Potential Reactions | Resulting Structures |

| Exocyclic Primary Amine | Acylation, Sulfonylation, Reductive Amination | Amides, sulfonamides, secondary/tertiary amines |

| Ring Tertiary Amine | Quarternization, N-Oxide formation | Quaternary ammonium (B1175870) salts, N-oxides acs.org |

| Carbon Skeleton | C-H activation, Halogenation | Further substituted quinolizidine cores |

Deeper Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing methods and designing new ones.

Areas for future investigation include:

Biosynthetic Pathways: Although the target molecule is synthetic, studying the biosynthesis of natural quinolizidine alkaloids can provide mechanistic insights into ring formation and functionalization. rsc.orgmdpi.com The enzymatic steps leading from cadaverine (B124047) to the quinolizidine core are of particular interest. nih.gov

Rearrangement Reactions: Quinolizidine systems can undergo complex rearrangements. A detailed mechanistic study of any observed rearrangements during synthesis or derivatization would be crucial for controlling product outcomes.

Computational and Spectroscopic Analysis: Combining advanced spectroscopic techniques (e.g., 2D NMR) with computational modeling can elucidate reaction intermediates and transition states, providing a clearer picture of the reaction pathways. nih.gov

Integration of Advanced Computational Methods in Molecular Design and Property Prediction

Computational chemistry offers powerful tools to accelerate the research and development process for new molecules like this compound.

Future applications of computational methods include:

Structure-Activity Relationship (SAR) Studies: In silico modeling can help predict the biological activities of derivatives and guide the synthesis of more potent and selective compounds. acs.org

ADMET Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives, helping to prioritize candidates for further development. A study on natural quinolizidine alkaloids showed that many possess favorable drug-like properties. acs.org

Reaction Mechanism Elucidation: Quantum mechanical calculations can be used to model reaction pathways, rationalize stereochemical outcomes, and predict the feasibility of novel transformations. rsc.org

Expanding the Scope of Research Applications as Molecular Probes

The unique structure of N-ethyl-octahydro-1H-quinolizidin-1-amine, featuring a primary amine for conjugation, makes it a promising candidate for development as a molecular probe.

Potential research avenues include:

Fluorescent Probes: The amine group can be conjugated to a fluorophore, such as a quinolinone derivative, to create fluorescent probes for biological imaging or indicator displacement assays. nih.gov

Activity-Based Probes: By incorporating a reactive group, derivatives could be designed as activity-based probes to target and visualize specific enzyme families, such as amine oxidases. clarku.edu

Target Identification: Attaching a tag for affinity purification (e.g., biotin) could enable the use of these derivatives in chemical proteomics experiments to identify their cellular binding partners and elucidate their mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.